MRS 2578

概要

説明

MRS 2578は、様々な生理学的プロセスに関与するプリン受容体の一種であるP2Y6受容体の選択的かつ強力なアンタゴニストです。 この化合物は、P2Y6受容体の阻害における役割について広く研究されており、免疫学、神経生物学、ウイルス学の分野における科学研究において貴重なツールとなっています .

準備方法

合成経路と反応条件

MRS 2578の合成は、コア構造の調製から始まり、その活性に必要な官能基を導入する複数の段階を伴います。主なステップには以下が含まれます。

コア構造の形成: これは、適切な出発物質を制御された条件下で反応させて、分子の中心的な骨格を形成することを伴います。

官能基の導入: 特定の官能基は、求核置換、酸化、または還元などの反応を通じて、目的の化学的特性に応じて導入されます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性、コスト効率性、および環境持続可能性のために最適化されています。重要な考慮事項には以下が含まれます。

反応のスケールアップ: 反応が収率や純度を損なうことなく、大規模に行うことができるようにします。

プロセスの最適化: 温度、圧力、溶媒の選択などの反応条件を微調整して、効率を最大化します。

化学反応の分析

反応の種類

MRS 2578は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、官能基を導入または修飾することができます。

還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、頻繁に使用される還元剤です。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化反応はヒドロキシル化誘導体を生成する可能性がありますが、還元反応は脱酸素化化合物を生成する可能性があります .

科学研究の応用

This compoundは、以下を含む幅広い科学研究の応用を持っています。

免疫学: 免疫細胞シグナル伝達と炎症におけるP2Y6受容体の役割を研究するために使用されます。

神経生物学: this compoundは、神経炎症と神経保護におけるP2Y6受容体の役割を調査するために使用されます。

ウイルス学: この化合物は、ウイルスRNA複製に関与するヒトADP-リボースグリコヒドロラーゼMacroD1を標的とすることで、アルファウイルスの複製を阻害することが示されています.

心臓血管研究: 血圧や心拍数の調節における役割を含む、心臓血管機能に対するP2Y6受容体アンタゴニズムの影響を研究するために使用されます.

科学的研究の応用

Cardiovascular Research

Aneurysm Progression and Rupture

MRS 2578 has been studied for its role in abdominal aortic aneurysm (AAA) formation. In a study involving apolipoprotein E-deficient mice, treatment with this compound exacerbated AAA progression and increased mortality rates associated with aneurysm rupture. The study found that higher doses of this compound led to increased macrophage infiltration, elevated expression of pro-inflammatory markers such as monocyte chemotactic protein 1 (MCP-1) and vascular cell adhesion molecule-1 (VCAM-1), and enhanced activity of matrix metalloproteinases (MMP-2 and MMP-9) .

| Parameter | Ang II Group | Ang II + MRS 16 mg | Ang II + MRS 32 mg |

|---|---|---|---|

| AAA Rupture Mortality | 7% | 21.4% | 42.9% |

| Type III/IV Aneurysm Ratio | Baseline | Increased | Significantly Increased |

| Macrophage Infiltration | Baseline | Increased | Significantly Increased |

These findings suggest that this compound may act as an aggravating factor in AAA development, highlighting the importance of the P2Y6 receptor in vascular inflammation and remodeling processes .

Virology

Inhibition of Alphavirus Replication

This compound has also shown promise in virology, particularly in inhibiting the replication of alphaviruses such as Semliki Forest virus (SFV). In vitro studies demonstrated that treatment with this compound significantly reduced viral production and RNA levels in infected cells. The compound was effective at concentrations as low as 25 μM, with further reductions observed at higher concentrations .

| Experimental Condition | Viral Production Reduction |

|---|---|

| MOI = 10 | >1 log PFU/ml |

| MOI = 0.01 | >3 log PFU/ml |

The antiviral effects were attributed to the inhibition of viral replicase proteins and RNA synthesis, indicating a potential therapeutic avenue for treating viral infections .

Neurobiology

Impact on Vasoconstriction

In neurobiological contexts, this compound is being explored for its effects on vasospasm due to its antagonistic action on P2Y6 receptors. Studies have shown that this compound can inhibit UDP-induced vasoconstriction in human astrocytes, suggesting its potential utility in conditions characterized by excessive vascular contraction .

作用機序

MRS 2578は、P2Y6受容体に選択的に結合して阻害することによって効果を発揮します。この受容体は、炎症、免疫細胞活性化、神経伝達など、様々な生理学的応答を仲介するGタンパク質共役受容体です。 P2Y6受容体を遮断することで、this compoundはこれらの応答を調節することができ、様々な生物系で観察される効果につながります .

類似化合物の比較

This compoundは、他の類似化合物と比較して、P2Y6受容体に対する高い選択性と効力を持っているという点でユニークです。いくつかの類似化合物には以下が含まれます。

MRS 2365: P2Y1受容体の選択的アゴニスト。

MRS 2179: P2Y1受容体の選択的アンタゴニスト。

MRS 2500: P2Y1受容体の選択的アンタゴニスト。

これらの化合物と比較して、this compoundはP2Y6受容体に対する選択性が高く、他のプリン受容体に対するオフターゲット効果なしに、この受容体の特定の機能を研究するための貴重なツールとなっています .

類似化合物との比較

MRS 2578 is unique in its high selectivity and potency for the P2Y6 receptor compared to other similar compounds. Some similar compounds include:

MRS 2365: A selective agonist of the P2Y1 receptor.

MRS 2179: A selective antagonist of the P2Y1 receptor.

MRS 2500: A selective antagonist of the P2Y1 receptor.

Compared to these compounds, this compound exhibits a higher selectivity for the P2Y6 receptor, making it a valuable tool for studying the specific functions of this receptor without off-target effects on other purinergic receptors .

生物活性

MRS 2578 is a selective antagonist of the P2Y6 receptor, a member of the purinergic receptor family, which plays a significant role in various physiological and pathological processes, including inflammation and vascular responses. This article summarizes the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and implications for therapeutic applications.

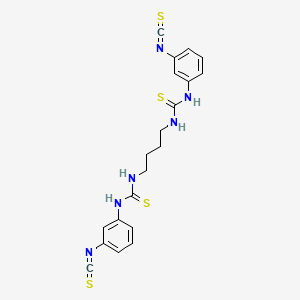

- Chemical Name: N,N''-1,4-Butanediyl bis[N'-(3-isothiocyanatophenyl)thiourea]

- Molecular Weight: 408.5 g/mol

- CAS Number: 711019-86-2

- Purity: ≥95%

This compound acts as an insurmountable antagonist of the P2Y6 receptor, with reported IC50 values of approximately 37 nM for human receptors and 98 nM for rat receptors. It exhibits minimal activity at other P2Y receptors (P2Y1, P2Y2, P2Y4, and P2Y11) with IC50 values exceeding 10 μM .

Inhibition of Cellular Responses

This compound has been shown to inhibit UDP-induced accumulation of inositol phosphates in human astrocytes in a dose-dependent manner. It also blocks the protective effects of UDP against TNFα-induced apoptosis in these cells . Additionally, it significantly reduces basal NF-κB activity and pro-inflammatory gene expression in endothelial cells when exposed to inflammatory stimuli such as TNF-α .

Vascular Inflammation

Research indicates that this compound exacerbates vascular inflammation and affects the progression of abdominal aortic aneurysms (AAA). In studies involving mice treated with this compound, there was an increased infiltration of macrophages and elevated expression levels of pro-inflammatory markers such as monocyte chemotactic protein 1 (MCP-1) and vascular cell adhesion molecule-1 (VCAM-1) . Histological analyses revealed significant degradation of elastin and increased activities of matrix metalloproteinases (MMP-2 and MMP-9), suggesting that this compound promotes ECM degradation during AAA development .

Allergic Airway Inflammation

In models of allergic airway inflammation, this compound was shown to reduce bronchial hyperresponsiveness and attenuate eosinophilia in bronchoalveolar lavage fluid (BALF) from OVA-sensitized mice. This suggests that the compound may have potential therapeutic applications in managing allergic conditions by modulating inflammatory responses .

Case Studies

-

Abdominal Aortic Aneurysms (AAA):

Dosage Group Type I/II Aneurysm (%) Type III/IV Aneurysm (%) Control 70 30 Low Dose 50 50 High Dose 20 80 - Inflammatory Response Modulation:

特性

IUPAC Name |

1-(3-isothiocyanatophenyl)-3-[4-[(3-isothiocyanatophenyl)carbamothioylamino]butyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6S4/c27-13-23-15-5-3-7-17(11-15)25-19(29)21-9-1-2-10-22-20(30)26-18-8-4-6-16(12-18)24-14-28/h3-8,11-12H,1-2,9-10H2,(H2,21,25,29)(H2,22,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHNRGHTJPFMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=S)NC(=S)NCCCCNC(=S)NC2=CC(=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582027 | |

| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711019-86-2 | |

| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Di[3-(3-isothiocyanatophenyl)thioureido] butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of MRS2578?

A1: MRS2578 acts as a selective antagonist of the P2Y6 receptor, a G protein-coupled receptor primarily activated by uridine nucleotides like UDP. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does MRS2578 binding to P2Y6 affect downstream signaling pathways?

A2: By antagonizing P2Y6, MRS2578 disrupts downstream signaling cascades typically initiated by UDP binding. These cascades can include phospholipase C activation, intracellular calcium mobilization, and activation of protein kinases like ERK1/2, p38 MAPK, and NF-κB, depending on the cell type and context. [, , , , , , , , , , ]

Q3: Are there any reported off-target effects of MRS2578?

A3: While MRS2578 is generally considered a selective P2Y6 antagonist, some studies suggest potential interactions with other P2Y receptor subtypes, particularly at higher concentrations. For instance, it has shown partial inhibition of ADP-induced calcium responses in THP-1 monocytes, potentially involving P2Y12. [] Additionally, it demonstrated some inhibition of contractions induced by KCl in rat intrapulmonary arteries at higher concentrations. []

Q4: What are the functional consequences of P2Y6 antagonism by MRS2578 in different cell types?

A4: The effects of MRS2578 vary depending on the cell type and physiological context. For example, it inhibits:* Microglial activation and phagocytosis: Reducing neuronal loss in models of Parkinson’s disease and other neurodegenerative conditions. [, , ]* Inflammatory responses in airway epithelial cells: Attenuating allergic airway inflammation and remodeling in animal models. []* Proliferation and migration of cancer cells: Impeding breast cancer metastasis in vitro and in vivo. []* Pro-inflammatory cytokine production: Reducing IL-8 release from monocytes and intestinal epithelial cells exposed to bacterial toxins. [, ]

Q5: What is the molecular formula and weight of MRS2578?

A5: The molecular formula of MRS2578 is C22H22N6S4. Its molecular weight is 498.72 g/mol.

Q6: What in vitro models have been used to study the effects of MRS2578?

A7: Various cell lines, including human umbilical vein endothelial cells (HUVECs), murine C2C12 myotubes, 3T3-L1 adipocytes, human keratinocytes (HaCaT), human colon carcinoma cells (Caco-2 and HT-29), and neuronal SH-SY5Y cells, have been utilized. [, , , , , , ]

Q7: What animal models have been employed to investigate the in vivo activity of MRS2578?

A8: Mouse models of allergic airway inflammation, a rat model of collagen-induced arthritis, a mouse model of abdominal aortic aneurysms, and rat models of neuropathic pain and Parkinson’s disease have been used. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。